![molecular formula C16H14F3NO2 B2659762 (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1869464-78-7](/img/structure/B2659762.png)

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

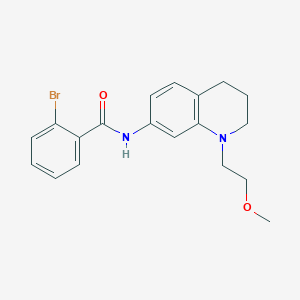

“(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid” is an organic compound with the CAS Number: 1251922-78-7 . It has a molecular weight of 309.29 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 309.29 . The compound’s InChI code, which represents its molecular structure, is1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) .

Wissenschaftliche Forschungsanwendungen

Photochemical Transformation and Environmental Impact

One study focused on the photochemical transformation of diclofenac (2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid), a related compound, highlighting the environmental fate of pharmaceuticals. This research identified transformation products and their pathways under UV irradiation, contributing to understanding how similar compounds may degrade in aquatic environments (Eriksson, Svanfelt, & Kronberg, 2010).

Catalytic Reactions for Compound Synthesis

Another area of application is in catalytic reactions, such as secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflates. This process is effective for alkylation of various nucleophiles, demonstrating a method for creating derivatives of benzylamino compounds (Noji et al., 2003).

Novel Synthetic Methods and Drug Development

Research also extends to the synthesis of novel compounds, such as smooth photocatalyzed benzylation of electrophilic olefins via decarboxylation of arylacetic acids. This method allows for the creation of benzylated products, including derivatives of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, which can have implications in drug development and synthesis of complex organic molecules (Capaldo, Buzzetti, Merli, Fagnoni, & Ravelli, 2016).

Interaction with Biological Systems

In the field of biochemistry, compounds similar to this compound are studied for their interactions with biological systems. For instance, acetic acid and phenyl-p-benzoquinone-induced pain-like behavior in mice depends on spinal activation of MAP kinases, PI3K, and microglia, indicating the role of similar compounds in understanding pain mechanisms and potential analgesic drug development (Pavão-de-Souza et al., 2012).

Material Science Applications

Moreover, compounds with a similar structure are used in material science, such as in the synthesis of electroluminescent materials. Benzo[a]aceanthrylene derivatives, for example, have been synthesized for use in red-emitting electroluminescent materials, highlighting the potential of benzylamino compounds in developing advanced materials for electronic applications (Huang, Lin, Tao, & Chuen, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPHVXSURQNOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)

![Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate](/img/structure/B2659685.png)

![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)

![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)

![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)

![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)

![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)